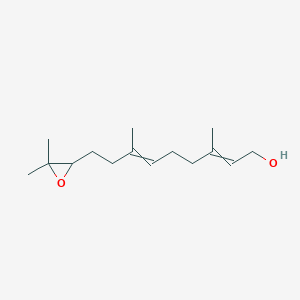
10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions often require a controlled temperature and solvent environment to ensure the selective formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the replacement of one of the ring’s substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce saturated alcohols.
科学研究应用
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol exerts its effects involves its reactive oxirane ring and double bonds. These functional groups can interact with various molecular targets, leading to the formation of new chemical bonds and altering the structure of the target molecules. The pathways involved may include nucleophilic attack on the oxirane ring and addition reactions at the double bonds.
相似化合物的比较
Similar Compounds
- (2E,6E)-octadienedial
- (2E,6E)-octadiene-1,8-diol diacetate
Uniqueness
What sets (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol apart from similar compounds is its specific combination of an oxirane ring and multiple double bonds
属性
IUPAC Name |
9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(6-5-7-13(2)10-11-16)8-9-14-15(3,4)17-14/h6,10,14,16H,5,7-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYPKSUNPKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC1C(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
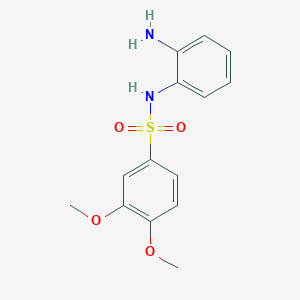
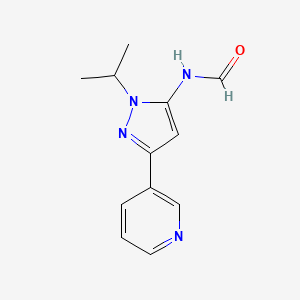
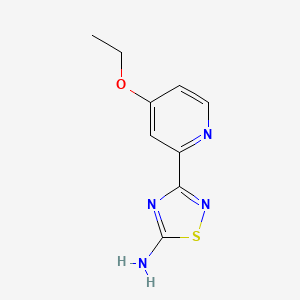
![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
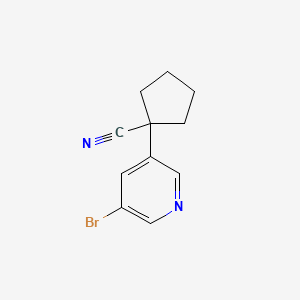
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
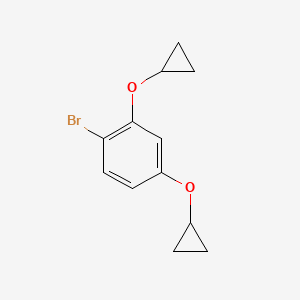
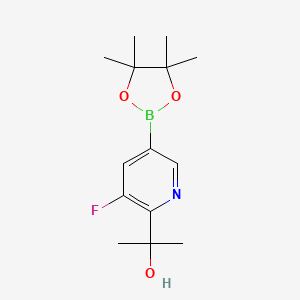

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)


![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
